Cas no 132257-11-5 (N-2-3-Methoxy-4-(phenylmethoxy)phenylethyl-4-(phenylmethoxy)benzeneacetamide)
N-2-3-Methoxy-4-(phenylmethoxy)phenylethyl-4-(phenylmethoxy)benzeneacetamide is a synthetic organic compound featuring a benzyl-protected phenolic structure, which enhances its stability and reactivity in selective chemical processes. The molecule's key advantages include its dual phenylmethoxy substituents, which improve solubility in organic solvents while maintaining controlled reactivity for targeted applications. Its well-defined aromatic framework makes it a valuable intermediate in pharmaceutical synthesis, particularly for compounds requiring selective ether cleavage or functionalization. The methoxy and phenylmethoxy groups provide steric and electronic modulation, facilitating precise structural modifications. This compound is suited for research applications where controlled derivatization of phenolic systems is critical.

132257-11-5 structure
Product name:N-2-3-Methoxy-4-(phenylmethoxy)phenylethyl-4-(phenylmethoxy)benzeneacetamide
N-2-3-Methoxy-4-(phenylmethoxy)phenylethyl-4-(phenylmethoxy)benzeneacetamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide
- N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide
- NSC 131667
- AKOS004902115
- DB-298612
- NSC-131667
- 132257-11-5
- NSC131667
- N-2-3-Methoxy-4-(phenylmethoxy)phenylethyl-4-(phenylmethoxy)benzeneacetamide
-
- Inchi: InChI=1S/C31H31NO4/c1-34-30-20-25(14-17-29(30)36-23-27-10-6-3-7-11-27)18-19-32-31(33)21-24-12-15-28(16-13-24)35-22-26-8-4-2-5-9-26/h2-17,20H,18-19,21-23H2,1H3,(H,32,33)
- InChI Key: ZDSILQMWZTUJBB-UHFFFAOYSA-N
- SMILES: COC1=C(C=CC(=C1)CCNC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Computed Properties
- Exact Mass: 481.22530847g/mol
- Monoisotopic Mass: 481.22530847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 36
- Rotatable Bond Count: 12
- Complexity: 608
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.8Ų
- XLogP3: 5.8
N-2-3-Methoxy-4-(phenylmethoxy)phenylethyl-4-(phenylmethoxy)benzeneacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M265030-50mg |
N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide |
132257-11-5 | 50mg |
$ 201.00 | 2023-09-07 | ||
TRC | M265030-500mg |
N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide |
132257-11-5 | 500mg |
$ 1608.00 | 2023-09-07 |
N-2-3-Methoxy-4-(phenylmethoxy)phenylethyl-4-(phenylmethoxy)benzeneacetamide Related Literature
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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